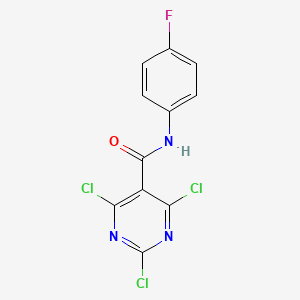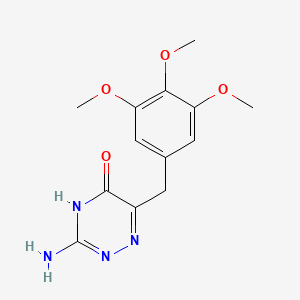
5-Ethyl-4-propyl-1,2-oxazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-propylisoxazolidin-3-one is a heterocyclic compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-propylisoxazolidin-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between ethyl nitroacetate and propylamine in the presence of a base can lead to the formation of the desired isoxazolidine ring. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5-Ethyl-4-propylisoxazolidin-3-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps such as the preparation of starting materials, reaction optimization, and purification of the final product using techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-propylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide, typically used in an aqueous or organic solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxazolidinones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, depending on the reagents used.
Scientific Research Applications
5-Ethyl-4-propylisoxazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-propylisoxazolidin-3-one involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-Propylisoxazolidin-3-one: Lacks the ethyl group at the 5-position.
5-Ethylisoxazolidin-3-one: Lacks the propyl group at the 4-position.
Isoxazolidin-3-one: Lacks both the ethyl and propyl groups.
Uniqueness
5-Ethyl-4-propylisoxazolidin-3-one is unique due to the presence of both ethyl and propyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other isoxazolidine derivatives.
Properties
CAS No. |
90124-73-5 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-ethyl-4-propyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C8H15NO2/c1-3-5-6-7(4-2)11-9-8(6)10/h6-7H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
AJKSMNBNWJERCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(ONC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


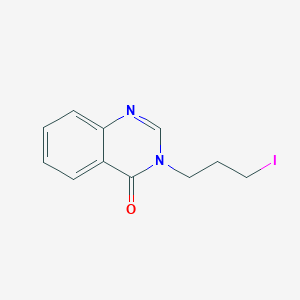



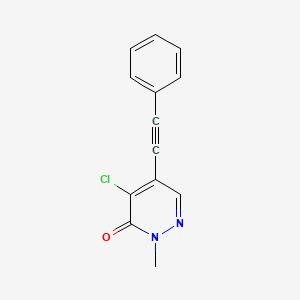
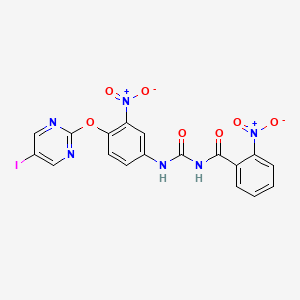

![[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12923207.png)

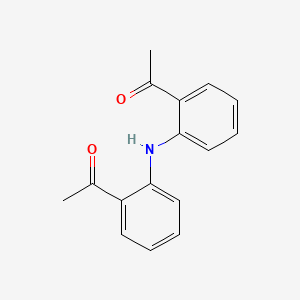
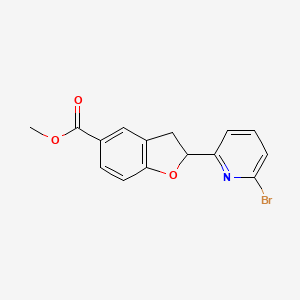
![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
